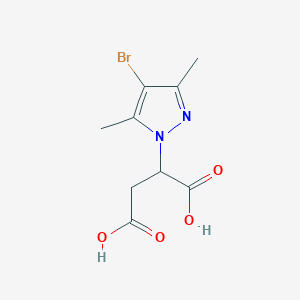

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid is a chemical compound with the molecular formula C8H11BrN2O4 It is characterized by the presence of a bromine atom, two methyl groups, and a pyrazole ring attached to a succinic acid backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid typically involves the reaction of 4-bromo-3,5-dimethylpyrazole with succinic anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as pyridine or triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to isolate the compound from impurities.

化学反応の分析

Types of Reactions

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromo derivative.

Reduction: The compound can be reduced to remove the bromine atom, resulting in a de-brominated product.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of bromo derivatives.

Reduction: Formation of de-brominated products.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

Antitumor Activity

Research indicates that compounds containing pyrazole rings, such as 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid, often exhibit significant biological activities, including antitumor properties. The specific interactions of this compound with biological targets are crucial for determining its efficacy as a potential anticancer agent. Studies have shown that similar pyrazole derivatives can induce apoptosis in cancer cells, suggesting that this compound may also possess similar capabilities .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may have potential against Gram-positive bacteria and fungi, which could make it a candidate for developing new antimicrobial agents . Further investigation into its mechanism of action is needed to fully understand its efficacy and safety profile.

Herbicidal Activity

The structural features of this compound may confer herbicidal properties. Compounds with similar structures have been reported to inhibit plant growth, making them useful in agricultural applications as herbicides . This aspect warrants further exploration to assess the compound's effectiveness and environmental impact.

Synthetic Routes

Several synthetic methods have been developed for producing this compound. These methods can be optimized based on yield and purity requirements, which are critical for both research and commercial applications .

Characterization Techniques

Characterization of the compound typically involves techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid | C₇H₉BrN₂O₂ | Lacks a succinic moiety; potential anti-tumor activity |

| 3,5-Dimethylpyrazole | C₅H₇N₃ | Used as a ligand in coordination chemistry |

| 4-Bromo-3,5-dimethylpyrazole | C₇H₈BrN₂ | Known for antimicrobial properties |

This table highlights the structural similarities and differences between this compound and related compounds, emphasizing its unique combination of functionalities that may contribute to diverse biological activities not observed in simpler analogs .

作用機序

The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid involves its interaction with specific molecular targets and pathways. The bromine atom and pyrazole ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Similar Compounds

- 2-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-propionic acid

- 2-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid

- 2-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-acetohydrazide

Uniqueness

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid is unique due to its succinic acid backbone, which imparts distinct chemical properties and reactivity compared to similar compounds with different backbones. This uniqueness makes it a valuable compound for specific applications in research and industry.

生物活性

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid is a novel compound that combines the structural features of a pyrazole ring and a succinic acid moiety. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and agricultural applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H11BrN2O4, with a molecular weight of 291.1 g/mol. The compound features a bromine atom at position 4 of the pyrazole ring and two methyl groups at positions 3 and 5. The succinic acid component contributes to its potential as a bioactive molecule.

| Property | Value |

|---|---|

| CAS Number | 90561-06-1 |

| Molecular Formula | C9H11BrN2O4 |

| Molecular Weight | 291.1 g/mol |

| Melting Point | Not specified |

The mechanism by which pyrazole derivatives exert their biological effects typically involves interference with cellular processes such as enzyme inhibition or disruption of metabolic pathways. For instance, studies on related compounds indicate that they may act as inhibitors of specific enzymes involved in bacterial cell wall synthesis or metabolic pathways essential for bacterial survival .

Case Studies

While direct case studies on this compound are scarce, several investigations into structurally related compounds provide insight into its potential applications:

- Antibacterial Activity : A study on quinoline-based derivatives demonstrated significant bactericidal activity against various pathogens. Similar methodologies could be applied to assess the antibacterial efficacy of this compound .

- Nitrification Inhibition : Research has highlighted the role of pyrazole derivatives as nitrification inhibitors in agricultural settings. These compounds can enhance nitrogen use efficiency in crops by inhibiting the conversion of ammonium to nitrate in the soil . The potential application of this compound in this context warrants further exploration.

特性

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O4/c1-4-8(10)5(2)12(11-4)6(9(15)16)3-7(13)14/h6H,3H2,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSYIMSPNWXYOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(CC(=O)O)C(=O)O)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。